1-benzyl-2-(2-ethoxy-2-oxoethyl)isoquinolinium
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Overview
Description
1-benzyl-2-(2-ethoxy-2-oxoethyl)isoquinolinium is a chemical compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes a phenylmethyl group attached to an isoquinoline moiety, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-(2-ethoxy-2-oxoethyl)isoquinolinium typically involves the reaction of isoquinoline derivatives with phenylmethyl halides under basic conditions. The reaction is often carried out in the presence of a suitable base such as potassium carbonate or sodium hydroxide, and an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting intermediate is then esterified using ethyl alcohol and an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include the same basic steps as the laboratory synthesis but optimized for scale, including precise control of reaction conditions, temperature, and pressure to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-(2-ethoxy-2-oxoethyl)isoquinolinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl or isoquinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-benzyl-2-(2-ethoxy-2-oxoethyl)isoquinolinium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(2-ethoxy-2-oxoethyl)isoquinolinium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Shares the isoquinoline core structure but lacks the ester functional group.
Benzylisoquinoline: Similar structure but with different substituents on the isoquinoline ring.
Ethyl 2-quinolinecarboxylate: Contains the ester group but differs in the position of the substituents.
Uniqueness
1-benzyl-2-(2-ethoxy-2-oxoethyl)isoquinolinium is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20NO2+ |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
ethyl 2-(1-benzylisoquinolin-2-ium-2-yl)acetate |
InChI |
InChI=1S/C20H20NO2/c1-2-23-20(22)15-21-13-12-17-10-6-7-11-18(17)19(21)14-16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3/q+1 |
InChI Key |
HYGFHCMHDKEVAK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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